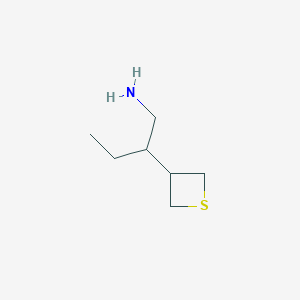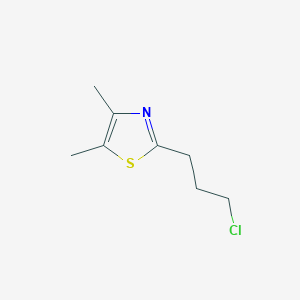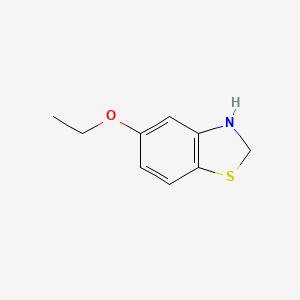
2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol is a chemical compound that features a cyclopentane ring substituted with an aminomethyl group and a 1,2,4-triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol typically involves multi-step organic reactions. One common method starts with the cyclopentane ring, which undergoes functionalization to introduce the aminomethyl group. The 1,2,4-triazole ring is then attached through a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl and triazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The aminomethyl and triazole groups can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.
2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol is unique due to its specific combination of functional groups and ring structure
Eigenschaften
Molekularformel |
C8H14N4O |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-(aminomethyl)-4-(1H-1,2,4-triazol-5-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H14N4O/c9-3-6-1-5(2-7(6)13)8-10-4-11-12-8/h4-7,13H,1-3,9H2,(H,10,11,12) |
InChI-Schlüssel |
YHUCZYONIXCWBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(C1CN)O)C2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13190878.png)
![4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13190896.png)
![4-[2-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13190904.png)

![([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13190918.png)

![6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13190944.png)

![5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13190959.png)



